molecular formula C18H17Cl2N3O2S B4783008 N-[4-chloro-1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-2,4-dimethylbenzenesulfonamide

N-[4-chloro-1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-2,4-dimethylbenzenesulfonamide

Cat. No.: B4783008
M. Wt: 410.3 g/mol
InChI Key: WVZFGHBRNCGPCX-UHFFFAOYSA-N
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Description

N-[4-chloro-1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-2,4-dimethylbenzenesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazole ring substituted with chlorobenzyl and dimethylbenzenesulfonamide groups, which contribute to its unique chemical properties.

Properties

IUPAC Name

N-[4-chloro-1-[(2-chlorophenyl)methyl]pyrazol-3-yl]-2,4-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17Cl2N3O2S/c1-12-7-8-17(13(2)9-12)26(24,25)22-18-16(20)11-23(21-18)10-14-5-3-4-6-15(14)19/h3-9,11H,10H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVZFGHBRNCGPCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)NC2=NN(C=C2Cl)CC3=CC=CC=C3Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-chloro-1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-2,4-dimethylbenzenesulfonamide typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorobenzyl chloride with 2-chlorobenzylamine to form an intermediate, which is then cyclized with hydrazine to produce the pyrazole ring. The final step involves sulfonation with 2,4-dimethylbenzenesulfonyl chloride under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[4-chloro-1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-2,4-dimethylbenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Corresponding sulfoxides or sulfones.

    Reduction: Dechlorinated derivatives.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

N-[4-chloro-1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-2,4-dimethylbenzenesulfonamide has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[4-chloro-1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-2,4-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact pathways and molecular interactions involved .

Comparison with Similar Compounds

Similar Compounds

    N-[4-chloro-1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-2,4-dimethylbenzenesulfonamide: Unique due to its specific substitution pattern.

    This compound analogs: Compounds with similar structures but different substituents on the pyrazole or benzene rings.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties compared to its analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-chloro-1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-2,4-dimethylbenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
N-[4-chloro-1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-2,4-dimethylbenzenesulfonamide

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